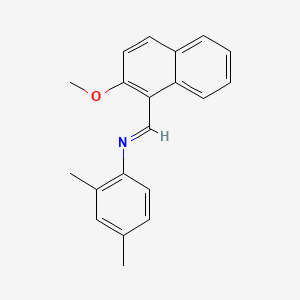

N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine

描述

属性

CAS 编号 |

5314-63-6 |

|---|---|

分子式 |

C20H19NO |

分子量 |

289.4 g/mol |

IUPAC 名称 |

N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine |

InChI |

InChI=1S/C20H19NO/c1-14-8-10-19(15(2)12-14)21-13-18-17-7-5-4-6-16(17)9-11-20(18)22-3/h4-13H,1-3H3 |

InChI 键 |

LSTRGIANMXIYSQ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)OC)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” typically involves the condensation reaction between an aldehyde or ketone and an amine. In this case, the starting materials would be 2-methoxynaphthaldehyde and 2,4-dimethylaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to facilitate the removal of water formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

“N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” can undergo various chemical reactions, including:

Oxidation: The imine group can be oxidized to form a corresponding oxime or nitrile.

Reduction: The imine can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation or reducing agents like sodium borohydride.

Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

Oxidation: Oximes or nitriles.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

科学研究应用

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.

作用机制

The mechanism of action of “N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine” would depend on its specific application. For example, if it exhibits biological activity, it might interact with specific enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in Naphthalene-Based Schiff Bases

(a) N-Mesityl-1-(Naphthalen-2-yl)Methanimine (L1), N-(2,6-Dimethylphenyl)-1-(Naphthalen-2-yl)Methanimine (L2), and N-(2,6-Diisopropylphenyl)-1-(Naphthalen-2-yl)Methanimine (L3)

- Structural Differences :

- L1–L3 derive from 2-naphthaldehyde but differ in the aromatic amine substituents (mesityl, 2,6-dimethylphenyl, or 2,6-diisopropylphenyl).

- The target compound uses 2-methoxynaphthalen-1-yl and 2,4-dimethylphenyl groups, introducing steric and electronic variations.

- The methoxy group in the target compound may enhance electron density on the naphthalene ring compared to L1–L3.

(b) (E)-1-(4-Chlorophenyl)-N-(2,4-Dimethoxybenzyl)Methanimine (9d)

- Synthesis : Prepared via condensation of 4-chlorobenzaldehyde with 2,4-dimethoxybenzylamine (89% yield).

- Comparison :

- The chloro and dimethoxy substituents contrast with the methyl and methoxy groups in the target compound.

- Electron-withdrawing chloro groups may reduce basicity of the imine nitrogen compared to the target’s electron-donating methoxy group.

Fluorinated Imine Analogs

N-(1-(4-Methoxyphenyl)Ethyl)-1-(2,4,6-Trifluorophenyl)Methanimine (3h)

- Structural Features : Fluorine substituents on the aromatic ring and a methoxy group on the ethylamine moiety.

- Spectroscopic Data :

- ¹H NMR : Imine proton at δ 8.46 (s), methoxy protons at δ 3.79 (s).

- HRMS : [M+H]⁺ at m/z 276.1201 (calculated 276.1199).

- Comparison :

- Fluorine’s electronegativity increases polarity and may enhance stability via C–F⋯H interactions.

- The target compound’s methoxy group likely results in similar deshielding effects but with distinct π-π stacking due to the naphthalene system.

Imidazole-Containing Imines

(E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-Imidazol-4-yl]Methanimines (1: Cl; 2: Br)

- Crystallography :

- Triclinic space group P-1, Z’=2, dihedral angle ~56° between aryl rings.

- Packing dominated by C–H⋯N hydrogen bonds and π-π interactions.

- Comparison :

- The imidazole ring introduces additional hydrogen-bonding sites absent in the target compound.

- The target’s naphthalene system may enable stronger π-π stacking than the imidazole’s smaller aromatic ring.

Benzothiophene-Derived Schiff Bases

1-(1-Benzothiophen-3-yl)-N-(4-Methylphenyl)Methanimine

- Bioactivity : Tested for antimicrobial activity (MIC determination).

- Comparison :

- Replacement of naphthalene with benzothiophene alters electronic properties and bioavailability.

- The target compound’s methoxy group may improve solubility relative to the benzothiophene analog.

生物活性

N-(2,4-dimethylphenyl)-1-(2-methoxynaphthalen-1-yl)methanimine (CAS No. 5314-63-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 239.32 g/mol

- LogP : 4.054 (indicating lipophilicity)

The compound features a methanimine functional group linked to a dimethylphenyl and methoxynaphthalene moiety, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit notable anticancer properties. A study by Sridharan et al. (2012) demonstrated that similar compounds showed significant cytotoxicity against various cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) with IC values ranging from 0.056 µM to 0.086 µM .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HEPG2 | TBD |

| Similar Compound A | MCF7 | 0.086 |

| Similar Compound B | SW1116 | 0.056 |

The anticancer effects of this compound may be attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through several pathways:

- Inhibition of the MAPK Pathway : This pathway is crucial for cell growth and differentiation; inhibiting it can lead to reduced tumor growth.

- Modulation of Estrogen Receptors : Some derivatives have shown the ability to interact with estrogen receptors, potentially affecting hormone-sensitive cancers.

Study on Structural Analogues

A comparative study on structurally similar compounds highlighted the efficacy of this compound in inhibiting cancer cell lines. The study found that modifications in the phenyl and naphthalene groups significantly impacted the biological activity, suggesting that the specific arrangement of functional groups is critical for maximizing anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。